molecular formula C29H23F3N4O3S B4294159 N-BENZYL-2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE

N-BENZYL-2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4294159
M. Wt: 564.6 g/mol
InChI Key: AFDYUELDCPYICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BENZYL-2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a trifluoromethoxy group, a phthalazinyl moiety, and a benzenesulfonamide group, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the phthalazinyl core, the introduction of the trifluoromethoxyphenyl group, and the final coupling with the benzenesulfonamide moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-BENZYL-2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. The phthalazinyl moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The presence of the trifluoromethoxy group in N-BENZYL-2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE makes it unique compared to its analogs. This group can significantly alter the compound’s physicochemical properties, such as its lipophilicity and electronic characteristics, potentially leading to different biological activities and applications .

Properties

IUPAC Name

N-benzyl-2-methyl-5-[4-[4-(trifluoromethoxy)anilino]phthalazin-1-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23F3N4O3S/c1-19-11-12-21(17-26(19)40(37,38)33-18-20-7-3-2-4-8-20)27-24-9-5-6-10-25(24)28(36-35-27)34-22-13-15-23(16-14-22)39-29(30,31)32/h2-17,33H,18H2,1H3,(H,34,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDYUELDCPYICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)OC(F)(F)F)S(=O)(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BENZYL-2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N-BENZYL-2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N-BENZYL-2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N-BENZYL-2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-BENZYL-2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N-BENZYL-2-METHYL-5-(4-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PHTHALAZIN-1-YL)BENZENE-1-SULFONAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.